

Comparative pharmacokinetic analysis of Quizartinib in different patient populations

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A Comparative Pharmacokinetic Analysis of Quizartinib in Diverse Patient Populations

A Comprehensive Guide for Researchers and Drug Development Professionals

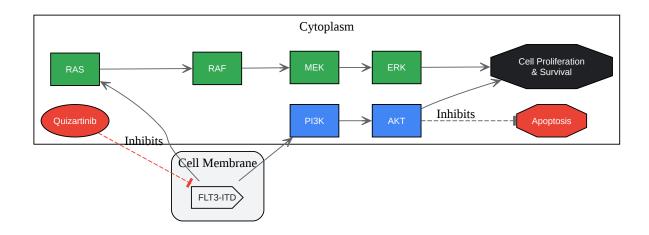
This guide provides a detailed comparative analysis of the pharmacokinetics of Quizartinib, a potent and selective second-generation FLT3 inhibitor, across various patient populations. The information is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) of Quizartinib in different clinical contexts.

Quizartinib is a critical therapeutic agent for acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations. Its efficacy and safety are intrinsically linked to its pharmacokinetic profile, which can be influenced by patient-specific factors such as age, organ function, and concomitant medications.

Mechanism of Action: FLT3 Signaling Pathway Inhibition

Quizartinib exerts its therapeutic effect by inhibiting the FLT3 receptor tyrosine kinase.[1] In FLT3-ITD positive AML, the receptor is constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK.[2] Quizartinib and its active metabolite, AC886, bind to the ATP-binding domain of FLT3, preventing autophosphorylation and thereby blocking these downstream signals, which ultimately induces apoptosis in leukemic cells.[1][2]





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Figure 1: Quizartinib's inhibition of the FLT3-ITD signaling pathway.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Quizartinib and its active metabolite, AC886, in different patient populations.

Table 1: Single-Dose Pharmacokinetics of Quizartinib (30 mg) in Healthy Adults and Patients with Moderate Hepatic Impairment



Parameter	Healthy Adults (n=6)	Moderate Hepatic Impairment (n=6)
Quizartinib		
Cmax (ng/mL)	100.3 (30.8)	88.2 (28.9)
AUCinf (ngh/mL)	8736 (32.9)	8056 (35.6)
Tmax (h)	4.0 (2.0 - 6.0)	6.0 (4.0 - 24.0)
t1/2 (h)	96.3 (22.2)	93.7 (33.0)
AC886 (Active Metabolite)		
Cmax (ng/mL)	15.3 (44.6)	12.0 (37.2)
AUCinf (ngh/mL)	2697 (56.0)	2154 (40.4)
Tmax (h)	24.0 (6.0 - 144)	144 (24.0 - 360)
t1/2 (h)	158 (29.2)	142 (24.7)
Data presented as geometric mean (% coefficient of variation), except for Tmax which is median (range). Data from a study in participants with moderate hepatic impairment as defined by NCI-ODWG criteria		
(NCT04473664).		

Table 2: Population Pharmacokinetic Parameters of Quizartinib in Adult Patients with AML



Parameter	Newly Diagnosed AML	Relapsed/Refractory AML
Apparent Clearance (CL/F, L/h)	0.44	0.74
Apparent Central Volume of Distribution (Vc/F, L)	114	114
Apparent Peripheral Volume of Distribution 1 (Vp1/F, L)	179	179
Apparent Peripheral Volume of Distribution 2 (Vp2/F, L)	1100	1100
Absorption Rate Constant (ka, h ⁻¹)	0.25	0.25
Values are typical population estimates from NONMEM analysis.[3]		

Pharmacokinetics in Special Populations

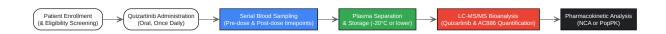
- Pediatric Patients: A Phase I study in children with relapsed AML determined a well-tolerated dose of 60 mg/m²/day.[4] A Phase 1/2 dose-escalating study (NCT03793478) is ongoing to establish a pediatric dose that achieves similar exposure to the adult dose of 60 mg daily; however, specific pharmacokinetic data from this trial are not yet available.[5]
- Hepatic Impairment: A dedicated clinical study (NCT04473664) found that moderate hepatic impairment was not associated with a clinically meaningful increase in Quizartinib exposure.
 [6] Therefore, no dose adjustment is recommended for patients with mild or moderate hepatic impairment.
 [6] The pharmacokinetics of Quizartinib in patients with severe hepatic impairment have not been formally studied.
 [3]
- Renal Impairment: Population pharmacokinetic analyses have shown that renal function, as
 measured by estimated glomerular filtration rate (eGFR), does not have a clinically
 significant effect on the clearance of Quizartinib.[1][6] This is consistent with findings that
 renal excretion is a minor pathway for the elimination of Quizartinib.[1]

Experimental Protocols



General Clinical Pharmacokinetic Study Design

The pharmacokinetic parameters of Quizartinib are typically evaluated in clinical trials through the following general workflow:



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Figure 2: General workflow for a clinical pharmacokinetic study of Quizartinib.

Dosing and Administration:

- Quizartinib is administered orally, typically as a once-daily dose.
- Doses have ranged from 12 mg to 450 mg in clinical trials.
- The recommended starting dose in adults with newly diagnosed FLT3-ITD AML is 35.4 mg once daily on days 8-21 of induction chemotherapy.

Blood Sampling:

- Serial blood samples are collected at specified time points before and after drug administration to characterize the concentration-time profile.
- Typical sampling schedules in adult studies include pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 9, and 24 hours post-dose on days 1 and 8 of the first cycle.

Bioanalytical Method for Quantification of Quizartinib and AC886

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of Quizartinib and its active metabolite, AC886, in plasma.

Sample Preparation:



- Protein Precipitation: Plasma samples are typically treated with a precipitating agent, such as acetonitrile, to remove proteins.
- Liquid-Liquid Extraction: An alternative or additional step where the analytes are extracted from the aqueous plasma into an immiscible organic solvent.
- Reconstitution: The extracted and dried sample is reconstituted in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Conditions:

- Chromatographic Separation: A C18 reverse-phase column is commonly used to separate
 Quizartinib and AC886 from endogenous plasma components.
- Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).
 - MRM Transitions: Specific precursor-to-product ion transitions are monitored for Quizartinib and its internal standard to ensure selectivity and sensitivity.

Conclusion

The pharmacokinetic profile of Quizartinib is well-characterized in adult patients with AML and healthy volunteers. Population pharmacokinetic analyses have demonstrated that while some patient-specific factors may influence exposure, only the concomitant use of strong CYP3A inhibitors necessitates a dose adjustment. The impact of moderate hepatic impairment on Quizartinib pharmacokinetics is not considered clinically meaningful, and renal impairment does not appear to significantly alter its clearance. Further research is needed to fully characterize the pharmacokinetics in pediatric patients to establish an optimal dosing regimen. The methodologies for clinical pharmacokinetic evaluation and bioanalysis are well-established, providing a robust framework for future studies.

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